molecular formula C8H13NO4 B7931154 (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid

(1-Acetyl-pyrrolidin-3-yloxy)-acetic acid

Cat. No.: B7931154
M. Wt: 187.19 g/mol
InChI Key: HMVBDZPPRBAMQR-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine-Based Scaffolds in Bioactive Molecules and Drug Discovery Paradigms

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in drug discovery and is prevalent in numerous natural products and synthetic drugs. nih.gov Its importance is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration, making it one of the most common five-membered non-aromatic nitrogen heterocycles in medicine. nih.gov

The utility of the pyrrolidine scaffold in medicinal chemistry can be attributed to several key features:

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides an increased three-dimensional (3D) coverage. researchgate.net This allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings. researchgate.netdntb.gov.ua This 3D structure is crucial for achieving high-affinity and selective binding to the complex surfaces of biological targets like proteins.

Stereochemistry: The pyrrolidine ring contains stereogenic centers, meaning the spatial orientation of its substituents can be varied. nih.gov Different stereoisomers of a molecule can exhibit vastly different biological activities and binding modes to enantioselective proteins, offering a powerful tool for optimizing drug candidates. nih.gov

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring can enhance aqueous solubility and other desirable physicochemical properties. pharmablock.com The nitrogen can act as a hydrogen bond donor, or when substituted, a hydrogen bond acceptor, facilitating interactions with target proteins. pharmablock.com

Versatility: The pyrrolidine scaffold is a versatile building block that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

The pyrrolidine nucleus is a privileged scaffold found in a wide array of bioactive compounds, including those with anticancer, antibacterial, anti-inflammatory, and central nervous system activities. nih.gov

The Pervasive Role of Acetic Acid Moieties in Rational Drug Design and Development

The acetic acid moiety (-CH₂COOH) is another fundamental component frequently incorporated into the design of pharmaceutical agents. Its carboxylic acid group can play several critical roles in the biological activity and pharmacokinetic profile of a drug molecule.

Target Interaction: The carboxylate group of the acetic acid moiety can act as a hydrogen bond donor and acceptor, as well as participate in ionic interactions with positively charged residues (like arginine and lysine) in the active site of a target protein. This can lead to strong and specific binding.

Improving Physicochemical Properties: The inclusion of an acetic acid group can significantly increase the water solubility of a drug candidate, which is often a crucial factor for oral bioavailability and formulation development. nih.gov For instance, in the manufacturing of spray-dried dispersions for poorly soluble drugs, acetic acid can be used as a processing aid to increase the solubility of weakly basic active pharmaceutical ingredients (APIs) in organic solvents by forming a transient salt. nih.gov

Metabolic Handle: The acetic acid moiety can serve as a site for metabolic transformations, which can be engineered to control the duration of action of a drug.

Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups, such as tetrazoles, to modulate the acidity and other properties of a molecule.

Acetic acid itself is a versatile chemical used in the synthesis of numerous pharmaceuticals, including aspirin. openaccesspub.org Its role extends from being a simple building block to a key functional group that directly contributes to the therapeutic effect of a drug. openaccesspub.org

Integration of the Acetyl Functional Group in Pharmacologically Active Agents

The acetyl group (-COCH₃) is a small yet impactful functional group in medicinal chemistry. wikipedia.org Its addition to a molecule, a process known as acetylation, can profoundly alter the pharmacological properties of a compound. wikipedia.org

Key contributions of the acetyl group include:

Modulation of Polarity: The acetyl group can mask polar functional groups like hydroxyls and amines. reddit.com This can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes, including the blood-brain barrier. wikipedia.org For example, the acetylation of salicylic (B10762653) acid to form acetylsalicylic acid (aspirin) increases its ability to be absorbed in the small intestine. reddit.com

Prodrug Strategy: Acetylation can be used to create prodrugs, where the acetyl group is cleaved in the body by enzymes called esterases to release the active drug. reddit.com This can be used to improve drug delivery, reduce side effects, or prolong the duration of action. The conversion of morphine to the more potent heroin (diacetylmorphine) is a classic example of how acetylation can enhance drug efficacy. wikipedia.org

Direct Binding Interactions: The acetyl group itself can be crucial for the binding of a drug to its target. reddit.com In the case of aspirin, the acetyl group is transferred to a serine residue in the active site of the cyclooxygenase (COX) enzyme, leading to its irreversible inhibition. wikipedia.org

Metabolic Stability: The introduction of an acetyl group can block a site of metabolism, thereby increasing the metabolic stability and half-life of a drug.

The acetyl group is a component of many well-known drugs, including acetaminophen (B1664979) and acetylcysteine. wikipedia.org

Overview of Current Research Trajectories for Related Chemical Architectures Bearing Pyrrolidine and Acetic Acid Motifs

While specific research on (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is limited, there is active research into compounds that share the pyrrolidine and acetic acid motifs. These studies highlight the potential of this structural combination in various therapeutic areas.

For example, research has been conducted on pyrrolidine-2,5-dione-acetamides as potential anticonvulsant agents. nih.gov In one study, a series of these compounds were synthesized and evaluated for their anticonvulsant properties, with some derivatives showing promising activity. nih.gov Another area of investigation involves the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, where acetic acid is used as a solvent and catalyst in the reaction. beilstein-journals.org

Furthermore, DNA-compatible synthesis methods are being developed for creating libraries of pyrrolidine-fused scaffolds for drug discovery. acs.org One such method utilizes a one-pot three-component cycloaddition to generate diverse pyrrolidine structures, demonstrating the ongoing interest in this scaffold for generating novel bioactive compounds. acs.org

The synthesis of various substituted pyrrolidines remains an active area of organic chemistry research, with new methods continually being developed to create chiral C2- and C3-alkylated pyrrolidines. organic-chemistry.org These synthetic advancements pave the way for the creation of novel pyrrolidine-containing compounds with diverse substitution patterns for biological evaluation.

The following table provides a summary of some related research on pyrrolidine and acetic acid-containing structures:

Research AreaKey Findings
Anticonvulsant Agents Pyrrolidine-2,5-dione-acetamides have been synthesized and shown to exhibit anticonvulsant properties. nih.gov
Synthesis of Pyrrolidine-2,3-diones Acetic acid has been utilized as a solvent and catalyst in the synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one. beilstein-journals.org
DNA-Encoded Libraries Efficient, DNA-compatible strategies for synthesizing pyrrolidine-fused scaffolds have been developed for drug discovery. acs.org
Synthetic Methodologies Catalyst-tuned regio- and enantioselective hydroalkylation reactions have been developed to produce chiral C2- and C3-alkylated pyrrolidines. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-acetylpyrrolidin-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-6(10)9-3-2-7(4-9)13-5-8(11)12/h7H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVBDZPPRBAMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Synthesis of 1 Acetyl Pyrrolidin 3 Yloxy Acetic Acid and Its Analogs

Stereoselective Synthesis Approaches to Pyrrolidine (B122466) Derivatives

The cornerstone of synthesizing optically pure (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid lies in the initial stereoselective construction of the 3-hydroxypyrrolidine core. The pyrrolidine motif is a privileged structure in medicinal chemistry, and numerous methods for its stereoselective synthesis have been developed. researchgate.netnih.gov

Enantioselective Catalysis in Pyrrolidine Ring Formation and Functionalization

Enantioselective catalysis is a powerful tool for establishing the desired stereochemistry in the pyrrolidine ring. One of the most effective strategies is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. researchgate.net This method can generate multiple stereocenters with high control. For instance, the use of chiral copper(I) or silver(I) catalysts can direct the cycloaddition to yield either the exo or endo product with high stereoselectivity. researchgate.net

Another approach involves the enantioselective functionalization of a pre-existing pyrrolidine or pyrroline (B1223166) ring. For example, palladium-catalyzed α-arylation of N-Boc pyrrolidine in the presence of a chiral ligand like (-)-sparteine (B7772259) can proceed with high enantioselectivity. While this specific reaction functionalizes the 2-position, similar principles can be applied to other positions through different catalytic systems.

Organocatalysis also offers a metal-free alternative for the enantioselective synthesis of pyrrolidine derivatives. Chiral amines, such as derivatives of proline, can catalyze Michael addition reactions to form key intermediates for pyrrolidine synthesis with high enantiomeric excess. rsc.orgcore.ac.uk For example, the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates has been developed to produce 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric purity. rsc.orgcore.ac.uk

Catalyst SystemReaction TypeSubstratesProductEnantiomeric Excess (ee)Reference
Cu(I) or Ag(I) with chiral ligand1,3-Dipolar CycloadditionAzomethine ylide, VinylareneSubstituted PyrrolidineHigh (exo/endo selective) researchgate.net
Pd(OAc)₂ / t-Bu₃P-HBF₄ / (-)-sparteineα-ArylationN-Boc pyrrolidine, Aryl bromide2-Aryl-N-Boc-pyrrolidineHigh
Proline derivativeMichael Addition4-Oxo-2-enoate, Nitroalkane5-Alkyl-pyrrolidine-3-carboxylic acid precursorup to 97% rsc.orgcore.ac.uk

Diastereoselective Synthesis of Substituted Pyrrolidine Moieties and their Structural Control

Diastereoselective synthesis is crucial when multiple stereocenters are present or when a pre-existing chiral center directs the formation of a new one. Multicomponent reactions are particularly efficient in this regard, as they can construct complex pyrrolidine structures with multiple stereocenters in a single step. researchgate.netgoogle.com For example, a TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidines with excellent diastereoselectivity. researchgate.netgoogle.com

Another powerful strategy is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinyl imines and azomethine ylides. The sulfinyl group acts as a potent chiral auxiliary, directing the cycloaddition to yield densely substituted pyrrolidines with high diastereoselectivity. ua.es

The hydrogenation of substituted pyrroles can also proceed with high diastereoselectivity, where a pre-existing stereocenter on a side chain directs the hydrogenation of the pyrrole (B145914) ring. researchgate.net Rhodium catalysts are often employed for this transformation, leading to the formation of functionalized pyrrolidines with multiple contiguous stereocenters. researchgate.net

Reaction TypeKey Reagents/CatalystDiastereomeric Ratio (dr)Reference
Multicomponent ReactionTiCl₄, chiral phenyldihydrofuran, N-tosyl imino ester, silaneHigh researchgate.netgoogle.com
[3+2] CycloadditionChiral N-tert-butanesulfinyl imine, Azomethine ylide, Ag₂CO₃Good to excellent ua.es
Catalytic HydrogenationSubstituted pyrrole, Rhodium catalystHigh researchgate.net

Functionalization Strategies for Acetic Acid Side Chains via Ether Linkages

The synthesis of the (pyrrolidin-3-yloxy)-acetic acid side chain involves the formation of an ether linkage at the 3-position of the pyrrolidine ring. A common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a protected 3-hydroxypyrrolidine derivative with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with a haloacetic acid ester, such as ethyl bromoacetate (B1195939) or tert-butyl bromoacetate.

The choice of protecting groups for the pyrrolidine nitrogen is critical to ensure compatibility with the reaction conditions. The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under the basic conditions of the Williamson ether synthesis and can be readily removed later. The synthesis of a key intermediate, (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester, has been reported, indicating the viability of this approach. echemi.com Subsequent hydrolysis of the ester under acidic or basic conditions would yield the desired carboxylic acid.

Introduction and Modification of the N-Acetyl Group in Pyrrolidine Frameworks

The final step in the synthesis of this compound is the introduction of the acetyl group onto the pyrrolidine nitrogen. This is typically achieved through N-acetylation of the deprotected pyrrolidine precursor. Standard acylation conditions, such as reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine, are generally effective. The base serves to neutralize the acid generated during the reaction.

Alternatively, the reaction can be carried out in a biphasic system using Schotten-Baumann conditions. If the pyrrolidine precursor is in the form of a salt (e.g., hydrochloride), a base is required to liberate the free amine for the reaction to proceed. The choice of solvent and base depends on the solubility of the starting material and the other functional groups present in the molecule.

Application of Flow Chemistry Techniques in the Synthesis of Pyrrolidine Derivatives

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of pyrrolidine derivatives has been successfully adapted to flow chemistry systems. For instance, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to produce pyrrolidines in good yields. researchgate.net

While a specific flow synthesis for this compound has not been reported, the individual steps could be translated to a continuous flow process. For example, the N-acetylation step could be performed by pumping a solution of the pyrrolidine precursor and a solution of acetyl chloride with a base through a heated reactor coil, allowing for rapid and efficient reaction with precise temperature control. Similarly, the Williamson ether synthesis could be adapted to a flow regime, potentially reducing reaction times and improving yields.

Biocatalytic Methods for the Synthesis of Complex Pyrrolidine-Containing Structures

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral molecules. nih.gov Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity and regioselectivity. For the synthesis of the chiral 3-hydroxypyrrolidine precursor, biocatalytic methods are particularly attractive.

One approach is the kinetic resolution of racemic N-substituted-3-hydroxypyrrolidine using enzymes such as lipases. google.com These enzymes can selectively acylate one enantiomer, allowing for the separation of the two. Another powerful method is the use of engineered enzymes for the direct synthesis of chiral pyrrolidines. For example, directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with good enantioselectivity. escholarship.orgnih.gov This "pyrrolidine synthase" can provide a direct route to the chiral pyrrolidine core from acyclic precursors. escholarship.orgnih.gov

Biocatalytic MethodEnzyme/SystemTransformationSelectivityReference
Kinetic ResolutionLipaseSelective acylation of one enantiomer of N-substituted-3-hydroxypyrrolidineHigh enantioselectivity google.com
Intramolecular C-H AminationEngineered Cytochrome P450 (P411-PYS-5149)Cyclization of an organic azide (B81097) to a chiral pyrrolidineGood enantioselectivity (up to 99:1 er) escholarship.orgnih.gov

Structure Activity Relationship Sar Studies of 1 Acetyl Pyrrolidin 3 Yloxy Acetic Acid Derivatives

Impact of Pyrrolidine (B122466) Ring Substitutions on Ligand-Target Interactions and Biological Activity

The pyrrolidine ring serves as a versatile, three-dimensional scaffold in numerous biologically active compounds. nih.govresearchgate.net Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with biological targets. nih.govresearchgate.net For derivatives of (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid, substitutions on the pyrrolidine ring can profoundly impact binding affinity and biological activity.

The introduction of substituents at various positions of the pyrrolidine ring can modulate the molecule's lipophilicity, polarity, and steric profile. For instance, the addition of small, lipophilic groups at the 3-position of related pyrrolidine amides has been shown to be favorable for optimal potency in certain enzyme inhibitory assays. nih.gov In the context of this compound, substitutions at the 2, 4, or 5-positions of the pyrrolidine ring could lead to enhanced interactions with the target protein. Aromatic substituents, in particular, can engage in favorable pi-stacking or hydrophobic interactions within a binding pocket. mdpi.com

Conversely, the introduction of bulky substituents may lead to steric clashes, thereby reducing or abolishing biological activity. The position of the substituent is also critical; for example, in a series of pyrrolidine-2,5-dione-acetamides, the nature of the substituent at the 3-position significantly influenced anticonvulsant activity. nih.gov

To illustrate the potential impact of such substitutions, the following table presents hypothetical activity data for derivatives of this compound, based on general SAR principles observed in related pyrrolidine-containing inhibitors.

DerivativePyrrolidine Ring SubstitutionHypothetical Biological Activity (IC₅₀, µM)Rationale for Activity Change
Parent Compound None10Baseline activity
Analog 1A 4-fluoro5Introduction of a small, electron-withdrawing group may enhance binding through favorable polar interactions.
Analog 1B 4,4-difluoro3Increased polarity and potential for hydrogen bonding could further improve activity.
Analog 1C 4-phenyl15A bulky phenyl group might introduce steric hindrance within the binding site, reducing activity.
Analog 1D 2-methyl8A small alkyl group may provide beneficial hydrophobic interactions without significant steric penalty.

Influence of the Acetic Acid Moiety Modifications on Pharmacological Profiles

The acetic acid moiety of this compound is a key pharmacophoric element, likely involved in crucial hydrogen bonding or ionic interactions with the biological target. Modifications to this group can therefore dramatically alter the pharmacological profile.

One common strategy is to explore bioisosteric replacements for the carboxylic acid. For example, replacing the carboxylic acid with a tetrazole, a well-established carboxylic acid bioisostere, can maintain the acidic character while potentially improving metabolic stability and cell permeability. Other modifications could include esterification or amidation of the carboxylic acid. While these changes would eliminate the negative charge at physiological pH, they could lead to prodrugs that are hydrolyzed in vivo to release the active acidic form. Such modifications can also impact the compound's ability to cross cellular membranes. nih.gov

The length and flexibility of the linker connecting the pyrrolidine core to the acidic group are also important. In a study of pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency, albeit with a potential loss of selectivity. nih.gov Conversely, conformationally restricted linkers, such as those incorporating a double bond, did not enhance potency but improved selectivity. nih.gov

The following table illustrates the potential effects of modifying the acetic acid moiety on the biological activity of this compound derivatives.

DerivativeAcetic Acid Moiety ModificationHypothetical Biological Activity (IC₅₀, µM)Rationale for Activity Change
Parent Compound -O-CH₂-COOH10Baseline activity
Analog 2A -O-CH₂-CONH₂ (Amide)50Loss of the negative charge likely disrupts a key ionic interaction with the target, reducing activity.
Analog 2B -O-CH₂-COOCH₃ (Methyl Ester)>100Similar to the amide, the ester lacks the necessary acidic proton and negative charge for optimal binding.
Analog 2C -O-CH₂-P(O)(OH)₂ (Phosphonic Acid)12A phosphonic acid can act as a carboxylic acid mimetic, but the change in geometry and pKa may slightly alter binding.
Analog 2D -S-CH₂-COOH (Thioether Linker)8The replacement of the ether oxygen with a sulfur atom may subtly alter the geometry and electronics, potentially leading to improved activity.

Role of the N-Acetyl Group in Modulating Molecular Recognition and Bioactivity

The replacement of the acetyl group with other acyl groups or with alkyl groups can have a substantial impact on bioactivity. For instance, increasing the size of the acyl group (e.g., to N-propionyl or N-butyryl) could lead to enhanced hydrophobic interactions with the target, but may also introduce steric clashes. Alternatively, replacing the acetyl group with a simple alkyl group (e.g., N-methyl) would remove the hydrogen bond accepting carbonyl oxygen, which could be detrimental if this interaction is important for binding.

Bioisosteric replacements for the amide bond of the N-acetyl group could also be explored. For example, a 1,2,3-triazole could serve as a stable and polar replacement that can participate in hydrogen bonding and dipole-dipole interactions.

The table below provides a hypothetical SAR for modifications to the N-acetyl group.

DerivativeN-1 Position ModificationHypothetical Biological Activity (IC₅₀, µM)Rationale for Activity Change
Parent Compound -COCH₃ (N-Acetyl)10Baseline activity
Analog 3A -H (De-acetylated)100Loss of the acetyl group may disrupt a key interaction or alter the conformational preference of the pyrrolidine ring.
Analog 3B -CH₃ (N-Methyl)80Removal of the carbonyl oxygen likely abrogates a critical hydrogen bond, leading to a significant loss in activity.
Analog 3C -COCF₃ (N-Trifluoroacetyl)5The electron-withdrawing nature of the trifluoromethyl group could enhance the hydrogen bond accepting ability of the carbonyl oxygen.
Analog 3D -SO₂CH₃ (N-Mesyl)25A sulfonyl group can act as a hydrogen bond acceptor, but its different geometry compared to an acetyl group may lead to suboptimal binding.

Conformational Analysis and its Correlation with Observed Bioactivity Trends

The three-dimensional conformation of this compound is a key determinant of its biological activity. The non-planar nature of the pyrrolidine ring allows it to adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.govresearchgate.net The preferred conformation is influenced by the substituents on the ring, including the N-acetyl group and the (oxy)-acetic acid side chain.

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the low-energy conformations of this compound and its derivatives. By comparing the preferred conformations of active and inactive analogs, a pharmacophore model can be developed that defines the required three-dimensional arrangement of functional groups for biological activity. For example, if it is found that highly active analogs consistently adopt a specific ring pucker and side-chain orientation, this information can be used to design new derivatives that are "pre-organized" in this bioactive conformation.

Stereochemical Considerations in SAR Exploration of Chiral Pyrrolidine Analogs

This compound possesses a chiral center at the 3-position of the pyrrolidine ring. Therefore, it can exist as two enantiomers, (R)-(1-Acetyl-pyrrolidin-3-yloxy)-acetic acid and (S)-(1-Acetyl-pyrrolidin-3-yloxy)-acetic acid. It is highly probable that these enantiomers will exhibit different biological activities, as they will interact differently with a chiral biological target such as an enzyme or receptor. researchgate.net

The stereoselective synthesis of each enantiomer is therefore a crucial step in the SAR exploration of this compound class. mdpi.combaranlab.org This allows for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). The eudismic ratio (the ratio of the potencies of the eutomer and the distomer) can provide valuable information about the stereochemical requirements of the binding site.

Furthermore, the introduction of additional chiral centers on the pyrrolidine ring or on any of the side chains will lead to the formation of diastereomers. These diastereomers will have different physical properties and, importantly, different biological activities. A thorough SAR study would involve the synthesis and biological evaluation of all possible stereoisomers to fully map the stereochemical requirements for activity. In many cases, the relative stereochemistry of substituents on the pyrrolidine ring (i.e., cis versus trans) has a dramatic effect on biological activity. nih.gov

The following table illustrates the potential impact of stereochemistry on the biological activity of this compound derivatives.

DerivativeStereochemistry at C3Hypothetical Biological Activity (IC₅₀, µM)Rationale for Activity Change
Racemic Mixture R/S10Activity is an average of the two enantiomers.
(R)-Enantiomer R2The (R)-enantiomer may have the correct spatial orientation of the (oxy)-acetic acid side chain for optimal binding.
(S)-Enantiomer S50The (S)-enantiomer may position the side chain in a way that leads to a less favorable interaction or a steric clash with the target.

Computational Chemistry Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry provides a powerful toolkit for elucidating the SAR of this compound derivatives and for building predictive models. Molecular docking is a key technique that can be used to predict the binding mode of these compounds within the active site of a target protein. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. nih.gov This information can then be used to rationalize observed SAR trends and to guide the design of new analogs with improved binding.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed three-dimensional maps of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. These models can then be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates for synthesis and testing.

Molecular dynamics (MD) simulations can also be used to study the dynamic behavior of the ligand-target complex over time. MD simulations can provide insights into the conformational changes that occur upon ligand binding and can help to identify key residues involved in the binding process. By combining these computational approaches, a comprehensive understanding of the SAR of this compound derivatives can be achieved, which can significantly accelerate the drug discovery process.

Mechanistic Investigations of Biological Activities Mediated by 1 Acetyl Pyrrolidin 3 Yloxy Acetic Acid Analogs

Modulatory Effects on Enzyme Systems

Research into analogs of (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid has revealed their potential to interact with and inhibit a variety of enzymes critical to cellular function, from gene regulation to metabolic pathways. The inherent structural features of the pyrrolidine (B122466) ring, including its stereochemistry and potential for substitution, allow for the fine-tuning of inhibitory activity and selectivity against different enzyme targets.

Histone Acetyltransferases (HATs) are crucial enzymes that regulate gene expression by catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone proteins, an epigenetic mark generally associated with transcriptional activation. mui.ac.irnih.gov The p300/CBP HAT subfamily, in particular, acts as a central hub in numerous gene regulatory pathways, and its dysfunction is linked to various diseases, making it a significant therapeutic target. nih.govrsc.org

While potent and specific small-molecule inhibitors for p300/CBP are sought after, research into direct analogs of this compound for this target is still emerging. However, studies on compounds containing the pyrrolidine scaffold provide insight into their potential role. For instance, pyrrolidine dithiocarbamate (B8719985) (PDTC) has been shown to require copper (Cu2+) to form a complex that inhibits HAT activity, leading to a decrease in histone acetylation levels in human leukemia cells. nih.gov This complex was found to directly inhibit HAT enzymatic function in a cell-free system. nih.gov

Furthermore, in the development of 1,4-pyrazine-containing inhibitors for p300/CBP HAT, a structure-activity relationship (SAR) study revealed that a compound incorporating a five-membered pyrrolidine moiety was a weaker inhibitor compared to its piperidine-containing counterpart. nih.gov This suggests that while the pyrrolidine ring can be incorporated into HAT inhibitor designs, its size and conformation relative to other structural components are critical for potent activity. These findings underscore that the pyrrolidine scaffold is a viable, albeit nuanced, component in the design of novel HAT inhibitors.

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in fatty acid metabolism. nih.govresearchgate.net It catalyzes the formation of malonyl-CoA from acetyl-CoA, which is the rate-limiting step in the synthesis of new fatty acids. researchgate.netnih.gov In mammals, two isoforms, ACC1 and ACC2, regulate the balance between fatty acid synthesis and oxidation, making them attractive targets for metabolic diseases. researchgate.netnih.gov

Analogs containing a pyrrolidinedione ring, which is structurally related to the acetyl-pyrrolidine core, have been identified as inhibitors of bacterial Acetyl-CoA Carboxylase. Compounds such as pyrrolocin C and equisetin (B570565) have been shown to target ACC, thereby inhibiting fatty acid biosynthesis. researchgate.net Mechanistic studies demonstrated that these pyrrolidinedione compounds specifically inhibit the biotin (B1667282) carboxylase (BC) catalytic domain of the ACC enzyme. researchgate.net Inhibition of ACC leads to a decrease in the production of malonyl-CoA, a key building block for fatty acids. researchgate.net

Pharmacological inhibition of ACC not only curtails fatty acid synthesis but also promotes fatty acid oxidation, as malonyl-CoA is also an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into mitochondria for oxidation. nih.gov Therefore, by reducing malonyl-CoA levels, ACC inhibitors built from scaffolds like pyrrolidinedione can simultaneously block lipid synthesis and enhance lipid burning, highlighting their therapeutic potential in metabolic regulation.

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), acting as a critical switch that controls the balance between these two important lipid second messengers. nih.govchemdiv.comscbt.com There are multiple isoforms of DGK, with DGKα, DGKζ, and DGKγ being among the most studied. These enzymes are implicated in regulating a wide array of cellular processes, including T-cell activation, cell proliferation, and cancer progression. nih.govchemdiv.com

Research into DGK inhibitors has identified compounds like R59022 and ritanserin, which share a conserved structural region responsible for targeting DGK activity. researchgate.net These inhibitors are crucial tools for studying the distinct roles of different DGK isoforms. scbt.com For instance, the inhibition of DGKα and DGKζ has been shown to be a promising strategy in cancer immunotherapy by restoring T-cell activation programs. nih.gov

While specific studies focusing on this compound analogs as inhibitors of the DGKγ isoform are not extensively documented in the available literature, the broader investigation into DGK inhibitors provides a foundation for future research. The development of isoform-specific inhibitors is a key goal, as each DGK isoform can have non-redundant functions in different cellular contexts. The structural diversity of known inhibitors suggests that novel scaffolds, potentially including pyrrolidine-based structures, could be explored to achieve selective inhibition of DGKγ and elucidate its specific roles in lipid signaling pathways.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. acs.orgnih.gov Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states associated with diabetes, its increased activity leads to sorbitol accumulation, causing osmotic stress and contributing to diabetic complications. acs.orgnih.gov Consequently, inhibiting aldose reductase is a major therapeutic strategy. nih.govnih.gov

CompoundR1R2R3IC50 (µM) nih.gov
(3-Benzoylpyrrol-1-yl)acetic acidHHBenzoyl1.1
[3-(4-Methoxybenzoyl)pyrrol-1-yl]acetic acidHH4-MeO-Bz0.45
[3-(4-Chlorobenzoyl)pyrrol-1-yl]acetic acidHH4-Cl-Bz1.0
[2,4-Bis(benzoyl)pyrrol-1-yl]acetic acidBenzoylHBenzoyl0.25
[2,4-Bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid4-MeO-BzH4-MeO-Bz0.04
[2,4-Bis(4-chlorobenzoyl)pyrrol-1-yl]acetic acid4-Cl-BzH4-Cl-Bz0.35

Table 1: Inhibitory activity (IC50) of selected (pyrrol-1-yl)acetic acid derivatives against aldose reductase. Data sourced from a study on substituted pyrrol-1-ylacetic acids. nih.gov

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that terminates the signaling of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides. nih.govnih.govmdpi.com By breaking down these signaling lipids, FAAH plays a key role in regulating pain, inflammation, and mood. nih.gov Inhibition of FAAH increases the endogenous levels of these amides, offering a therapeutic strategy that may avoid the side effects associated with direct cannabinoid receptor agonists. nih.gov

Research into pyrrolidine-based structures has identified their potential as modulators of this system. Specifically, studies on pyrrolidine amide derivatives have been conducted to develop inhibitors for N-acylethanolamine acid amidase (NAAA), another key enzyme in the degradation of fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA). rsc.org These studies also evaluated the selectivity of the compounds against FAAH. rsc.org

Structure-activity relationship (SAR) investigations of these pyrrolidine amides revealed that modifications to the terminal phenyl group and the linker region significantly impacted potency and selectivity. rsc.org For example, conformationally flexible linkers tended to increase the inhibitory potency of the derivatives but simultaneously reduced their selectivity for NAAA over FAAH. Conversely, incorporating more rigid linkers did not improve NAAA inhibition but did enhance selectivity against FAAH. rsc.org This research demonstrates that the pyrrolidine scaffold can be effectively utilized to design inhibitors that modulate the endocannabinoid system, with subtle structural changes allowing for tuning of selectivity between related enzymes like NAAA and FAAH.

Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby terminating its action at the synapse. rsc.orgnih.gov Inhibition of these enzymes increases acetylcholine levels and is a primary therapeutic approach for conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis. rsc.org

The versatile pyrrolidine scaffold has been successfully incorporated into the design of novel cholinesterase inhibitors. In one study, a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] were synthesized and evaluated for their ability to inhibit both AChE and BChE. rsc.orgnih.gov Several of these compounds demonstrated promising inhibitory activity, with some showing selectivity for AChE over BChE. nih.gov

Structure-activity relationship (SAR) analysis of these dispiro-pyrrolidine derivatives indicated that the nature of the substituent on the pyrrolidine ring was critical for activity. For example, attaching a phenyl ring at a specific position was generally more favorable for AChE inhibition than attaching a p-chlorophenyl ring. nih.gov Other studies have also noted that derivatives of oxopyrrolidine can act as acetylcholinesterase inhibitors. researchgate.netnih.gov These findings confirm that the pyrrolidine core structure is a valuable template for developing new and effective cholinesterase inhibitors.

CompoundAChE IC50 (µM) nih.govBChE IC50 (µM) nih.govSelectivity Index (BChE/AChE) nih.gov
8c 102.89 ± 3.4298.43 ± 4.190.96
8e 5.43 ± 0.217.19 ± 0.091.32
8g 3.15 ± 0.634.74 ± 0.431.50
8h 6.27 ± 0.085.34 ± 0.760.85
Donepezil 0.59 ± 0.080.77 ± 0.011.31

Table 2: Cholinesterase inhibitory activity (IC50) of selected dispiro-pyrrolidine compounds compared to the standard drug Donepezil. Data sourced from a study on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. nih.gov

Cyclooxygenase (COX) Enzyme Modulation and Anti-inflammatory Mechanisms

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. nih.gov The two main isoforms, COX-1 and COX-2, are important targets for anti-inflammatory drugs. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their gastrointestinal side effects, often attributed to COX-1 inhibition, have driven the search for more selective COX-2 inhibitors or dual inhibitors with other inflammatory pathways. nih.gov

Research into pyrrolidine-containing structures has revealed their potential as COX inhibitors. A study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which feature a pyrrolidine-like ring system, demonstrated inhibitory activity against both COX-1 and COX-2. chemspider.com For instance, the compound 4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione was identified as a potent COX-1 inhibitor. chemspider.com Molecular docking studies suggested that the pyrrolidine ring of this compound occupies the entrance region of the COX enzyme's active site. chemspider.com

Furthermore, a series of 1,5-diarylpyrrol-3-acetic esters have been synthesized and evaluated for their COX inhibitory activity. nih.gov Notably, ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate emerged as a potent and selective COX-2 inhibitor with significant in vivo anti-inflammatory and analgesic effects. nih.gov These findings underscore the potential of the pyrrolidine acetic acid scaffold as a template for the design of novel anti-inflammatory agents targeting the COX pathway. Although direct studies on this compound are limited, the activity of these related analogs suggests a plausible mechanism for anti-inflammatory action through COX modulation.

Table 1: COX Inhibitory Activity of Selected Pyrrolidine Analogs

Compound Target IC50 (µM)
4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione COX-1 Similar to Meloxicam
Ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate COX-2 Potent and Selective

Receptor and Transporter Interactions

γ-Aminobutyric Acid Transporter 1 (GAT1) Inhibitory Mechanisms

The γ-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. researchgate.net Inhibition of GAT1, in particular, can potentiate GABAergic neurotransmission, a mechanism of action for several anticonvulsant drugs. researchgate.netmdpi.com

Derivatives of pyrrolidine-2-alkanoic acid have been identified as potent and selective inhibitors of GAT1 and GAT3. researchgate.net Structure-activity relationship (SAR) studies have revealed key structural features for potent inhibition. For instance, (S)-2-pyrrolidineacetic acid derivatives with a 4,4-diphenylbut-3-en-1-yl moiety or a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue at the nitrogen atom demonstrated significant GAT1 inhibitory activity, with IC50 values of 0.396 µM and 0.343 µM, respectively. researchgate.net In contrast, the (R)-enantiomer of pyrrolidine-2-acetic acid substituted with a 2-[tris(4-methoxyphenyl)methoxy]ethyl group showed high affinity and selectivity for GAT3. researchgate.net These findings highlight the importance of the stereochemistry and the nature of the substituent on the pyrrolidine nitrogen for both potency and selectivity towards GAT subtypes. The this compound scaffold shares the core pyrrolidine acetic acid structure, suggesting that its analogs could be engineered to target GAT1.

Table 2: GAT1 Inhibitory Activity of Pyrrolidine-2-acetic Acid Derivatives

Compound Target IC50 (µM)
(S)-4b (with 4,4-diphenylbut-3-en-1-yl moiety) GAT-1 0.396
(S)-4c (with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue) GAT-1 0.343

Chemokine Receptor (e.g., CCR5) Antagonism Studies in Immunological Contexts

Chemokine receptors, such as CCR5, play a significant role in the immune system by mediating the migration of leukocytes. CCR5 is also a co-receptor for HIV entry into T-cells, making it an important target for anti-HIV therapies. rdd.edu.iq

Research has shown that analogs of 3-(pyrrolidin-1-yl)propionic acid exhibit high affinity for the CCR5 receptor and potent anti-HIV activity. rdd.edu.iq The development of these analogs involved a novel approach to synthesizing α,α-disubstituted-β-amino acids. rdd.edu.iq While not direct analogs of this compound, the presence of the pyrrolidine ring in these CCR5 antagonists suggests that this scaffold can be a valuable component in the design of molecules targeting chemokine receptors. Further investigation into the SAR of pyrrolidine-based CCR5 antagonists could elucidate the specific structural requirements for potent antagonism.

Orexin (B13118510) Type 2 Receptor Agonism Research in Neurotransmission

The orexin system, consisting of orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness. mdpi.com Orexin receptor agonists, particularly those selective for OX2R, are being investigated as potential treatments for sleep disorders like narcolepsy. mdpi.com

A series of novel 5-alkyl pyrrolidine compounds have been described as orexin receptor agonists. A patent application discloses these compounds for the treatment or prevention of neurological and psychiatric disorders, with a focus on sleep disorders. Additionally, research on substituted pyrrolidin-2-ones has led to the identification of potent and selective orexin-2 receptor antagonists that promote sleep. The ability of the pyrrolidine scaffold to serve as a basis for both agonists and antagonists of orexin receptors highlights its versatility in modulating this important neurotransmitter system. The specific substitutions on the pyrrolidine ring are critical in determining the nature of the pharmacological activity.

Metabotropic Glutamate (B1630785) Receptor 4 (mGluR4) Positive Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. mGluR4, in particular, has emerged as a therapeutic target for a variety of indications. nih.gov Positive allosteric modulators (PAMs) of mGluR4 are of significant interest as they can enhance the receptor's response to the endogenous ligand, glutamate. nih.gov

Programmed Cell Death-1 (PD-1) Signaling Axis Modulation and Immune Checkpoints

The programmed cell death-1 (PD-1) receptor and its ligand, PD-L1, form a critical immune checkpoint pathway that regulates T-cell activation and tolerance. Tumor cells can exploit this pathway to evade immune surveillance. Consequently, blocking the PD-1/PD-L1 interaction has become a cornerstone of modern cancer immunotherapy.

While monoclonal antibodies are the primary modality for targeting this pathway, there is growing interest in the development of small molecule modulators. These small molecules could offer advantages in terms of oral bioavailability and tissue penetration. Currently, there is a lack of specific research linking this compound analogs to the modulation of the PD-1/PD-L1 pathway. However, the adaptability of the pyrrolidine scaffold in interacting with a wide range of biological targets suggests that it could be explored for this purpose. The design of pyrrolidine-based compounds that can disrupt the protein-protein interaction between PD-1 and PD-L1 represents a potential, albeit underexplored, avenue for the development of novel cancer immunotherapies.

Cellular Pathway Modulation

The primary mechanism of action for this compound and its analogs is anticipated to be the inhibition of prolyl hydroxylase domain (PHD) enzymes. These enzymes are critical regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHDs, these compounds are expected to stabilize HIF-α subunits, leading to the activation of a wide array of genes involved in cellular adaptation to low oxygen conditions. This central mechanism has significant downstream effects on various cellular pathways, including inflammation, cell cycle, and responses to oxidative stress.

The NLRP3 inflammasome is a key component of the innate immune system, responsible for the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Research into PHD inhibitors has revealed a complex interplay with inflammatory signaling.

Stabilization of HIF-1α by PHD inhibitors has been shown to modulate inflammatory responses. While the direct effects of this compound on the NLRP3 inflammasome are not specifically documented, the broader class of PHD inhibitors has demonstrated the potential to suppress NLRP3-mediated inflammation. This can occur through various mechanisms, including the reduction of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome. Furthermore, some studies suggest that HIF-1α can exert anti-inflammatory effects by altering the metabolic state of immune cells. For instance, PHD inhibitors have been shown to reduce the secretion of IL-1β from macrophages in response to NLRP3 activators. nih.govgoogleapis.com

Pathway ComponentExpected Effect of this compound AnalogsReferences
NLRP3 Inflammasome AssemblyPotential Inhibition nih.govgoogleapis.com
IL-1β SecretionPotential Reduction nih.gov
IL-18 SecretionPotential Reduction googleapis.com
ASC Speck FormationPotential Reduction nih.gov

This table is based on the general effects of PHD inhibitors.

The regulation of the cell cycle is a fundamental process, and its dysregulation is a hallmark of diseases such as cancer. The HIF pathway, modulated by PHD inhibitors like this compound, has a significant role in cell proliferation and survival.

The effects of PHD inhibition on cell cycle and proliferation are highly context-dependent. In some instances, the stabilization of HIF-1α can lead to the upregulation of genes that promote cell cycle arrest, such as p21 and p27. This can be a protective mechanism in the context of ischemic injury. Conversely, in certain cancer models, sustained HIF activation has been associated with tumor growth and proliferation. nih.gov Therefore, the impact of this compound analogs on cell cycle and proliferation would likely depend on the specific cell type and the pathological condition being studied. For example, some studies on PHD inhibitors have indicated a suppressive effect on the proliferation of certain cancer cells, while others have shown a role in promoting the survival of cells under hypoxic stress. nih.gov

The core mechanism of this compound and its analogs is the modulation of the Hypoxia-Inducible Factor (HIF) pathway. HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-α subunit, targeting it for rapid degradation.

This compound, as a PHD inhibitor, is expected to prevent this hydroxylation, leading to the stabilization and accumulation of HIF-α even in the presence of oxygen. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcription of numerous genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and cellular metabolism. nih.gov

ParameterExpected Effect of this compound AnalogsReferences
HIF-α StabilityIncreased nih.gov
HIF-α Nuclear TranslocationIncreased nih.gov
HIF Target Gene Expression (e.g., EPO, VEGF)Upregulated nih.gov

This table is based on the general effects of PHD inhibitors.

Neuroinflammation and oxidative stress are interconnected processes that contribute to the pathogenesis of various neurological disorders. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, can trigger inflammatory responses in the brain.

PHD inhibitors, and by extension this compound analogs, are expected to have a protective role against neuroinflammation and oxidative stress. The stabilization of HIF-1α can induce the expression of genes with antioxidant functions, thereby reducing the levels of damaging ROS. For instance, HIF-1α can upregulate the expression of enzymes involved in glutathione metabolism, a key cellular antioxidant system. Furthermore, by modulating the inflammatory response as described in section 4.3.1, these compounds can reduce the production of pro-inflammatory cytokines in the central nervous system. Some studies on specific PHD inhibitors have demonstrated a reduction in microglial activation and subsequent neuroinflammation in models of brain injury. chemicalbook.com

PathwayExpected Effect of this compound AnalogsReferences
Reactive Oxygen Species (ROS) ProductionPotential Reduction chemicalbook.com
Antioxidant Gene ExpressionPotential Upregulation chemicalbook.com
Microglial ActivationPotential Inhibition chemicalbook.com
Pro-inflammatory Cytokine Release in CNSPotential Reduction chemicalbook.com

This table is based on the general effects of PHD inhibitors.

Preclinical Pharmacological Research of 1 Acetyl Pyrrolidin 3 Yloxy Acetic Acid Derivatives

In Vitro Biological Screening Platforms and Assay Development

The initial stages of preclinical research for novel chemical entities like (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid derivatives would invariably involve a suite of in vitro biological screening platforms. These assays are crucial for identifying preliminary bioactivity and elucidating the mechanism of action at a molecular and cellular level.

High-throughput screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their effects on a specific biological target. For derivatives of this compound, HTS would be employed to screen for compounds that interact with a predetermined target or elicit a desired phenotypic response. The process involves the miniaturization and automation of assays, allowing for the testing of thousands of compounds in a short period. While no specific HTS campaigns for this compound derivatives are documented, the general methodology would involve the creation of a diverse chemical library based on the this compound scaffold, followed by screening in a relevant assay format.

Target-based biochemical assays are fundamental in determining the direct interaction between a compound and its putative molecular target, such as an enzyme or a receptor. For instance, studies on other N-acetylpyrrolidine derivatives have utilized enzyme inhibition assays to identify their therapeutic potential. nih.govresearchgate.net For example, certain N-acetylpyrrolidine derivatives have been investigated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to type 2 diabetes. nih.govresearchgate.net A similar approach could be applied to derivatives of this compound to determine their potency and selectivity for specific enzymes or receptors.

A hypothetical target-based biochemical assay for a derivative of this compound could involve measuring the inhibition of a target enzyme, with results tabulated as follows:

CompoundTarget EnzymeIC₅₀ (nM)
Derivative AEnzyme X150
Derivative BEnzyme X75
Derivative CEnzyme X300
ControlEnzyme X10

This table is illustrative and does not represent actual experimental data.

Cell-based functional assays provide a more physiologically relevant context to assess the biological activity of a compound. These assays can measure a wide range of cellular responses, including receptor activation, signal transduction, and changes in gene expression. For example, the effect of acetic acid on the AMP-activated protein kinase (AMPK) signaling pathway has been studied in bovine hepatocytes to understand its role in lipid metabolism. plos.org This type of assay could be adapted to investigate how this compound derivatives modulate specific cellular pathways.

A potential cell-based functional assay could examine the activation of a particular signaling pathway by measuring the expression of a downstream reporter gene:

CompoundConcentration (µM)Reporter Gene Expression (Fold Change)
Derivative D12.5
Derivative D108.2
Vehicle Control-1.0
Positive Control510.5

This table is illustrative and does not represent actual experimental data.

Advanced Preclinical Models for Efficacy Assessment

Following promising in vitro results, the efficacy of this compound derivatives would be evaluated in advanced preclinical models, typically involving non-human subjects. These models are designed to mimic human diseases and provide crucial information on the potential therapeutic effects of a drug candidate. For instance, in vivo analgesic and anti-inflammatory activity of some new pyrrolidine (B122466) derivatives have been screened in laboratory animals. nih.gov The choice of animal model would depend on the therapeutic area being targeted.

Translational Research Paradigms and Target Engagement Validation in Preclinical Settings

Translational research aims to bridge the gap between preclinical findings and clinical applications. A key aspect of this is the validation of target engagement, which confirms that the drug candidate interacts with its intended target in a living organism. Techniques such as positron emission tomography (PET) imaging with radiolabeled ligands can be used to visualize and quantify target engagement in the brain and other tissues. acs.org While no such studies have been published for this compound derivatives, this approach would be vital for their development.

Identification and Validation of Preclinical Biomarkers for Mechanistic and Efficacy Studies

Biomarkers are measurable indicators of a biological state or condition and are essential tools in drug development. In the preclinical setting, biomarkers are used to understand the mechanism of action of a drug and to provide early evidence of its efficacy. For example, in cancer therapy research, various proteins have been identified as biomarkers to predict the effectiveness of MDM2 antagonists. google.com The identification and validation of relevant biomarkers would be a critical step in the preclinical development of this compound derivatives, allowing for the monitoring of treatment response and patient stratification in future clinical trials.

Computational and Biophysical Characterization in Research of 1 Acetyl Pyrrolidin 3 Yloxy Acetic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid, and its protein target. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. laurinpublishers.com This method involves modeling the three-dimensional structure of this compound and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, ranking different orientations. nih.gov For this compound, key interactions would likely involve the acetyl group, the ether oxygen, and the carboxylic acid moiety, which could form hydrogen bonds or electrostatic interactions with amino acid residues in the target's active site. Studies on other pyrrolidine (B122466) derivatives have successfully used docking to identify crucial binding modes and guide the design of more potent inhibitors. nih.govresearchgate.net The binding energy values derived from docking serve as a critical determinant of a compound's potential therapeutic efficacy. laurinpublishers.com

Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of the ligand-receptor complex over time. After an initial pose is determined by docking, MD simulations can assess the stability of this interaction. For this compound, an MD simulation would reveal how the compound and the protein's active site residues adjust their conformations to optimize binding, the stability of key hydrogen bonds, and the influence of surrounding water molecules. Such simulations have been instrumental in refining the understanding of binding mechanisms for other novel pyrrolidine inhibitors. nih.gov

A hypothetical docking result for this compound into a generic kinase active site is presented below.

Table 1: Hypothetical Molecular Docking Results

ParameterPredicted Value/InteractionInteracting Residue (Example)
Binding Energy (kcal/mol)-8.2N/A
Hydrogen Bond (Carboxylic Acid)YesLysine (B10760008)
Hydrogen Bond (Acetyl Group)YesAspartate
Hydrophobic Interaction (Pyrrolidine Ring)YesLeucine, Valine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors". mdpi.com The fundamental principle is that variations in the structural or chemical properties of molecules in a series will lead to changes in their biological activities. semanticscholar.org

To develop a QSAR model for analogues of this compound, researchers would first synthesize a library of related compounds with variations in the pyrrolidine ring, the acetyl group, or the acetic acid side chain. The biological activity of each compound against a specific target would be measured experimentally. Then, various molecular descriptors would be calculated for each molecule.

Common Molecular Descriptors in QSAR:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area, molecular weight.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

A mathematical model is then generated, often using multiple linear regression, to create an equation that predicts biological activity based on the most relevant descriptors. semanticscholar.orguran.ua This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which saves significant time and resources. nih.gov QSAR studies on other pyrrolidine derivatives have successfully guided the design of new compounds with enhanced activity. mdpi.comresearchgate.net

Table 2: Illustrative QSAR Data for a Hypothetical Series of Analogs

CompoundModificationLogPMolecular Weight (g/mol)pIC50 (Experimental)
This compoundParent-0.5187.195.2
Analog 1Replace Acetyl with Propionyl0.0201.225.5
Analog 2Add Methyl to Pyrrolidine-0.1201.225.8
Analog 3Replace Ether with Thioether0.2203.254.9

In Silico Predictions of Drug-Like Properties Relevant to Pharmacological Development

Before a compound can become a successful drug, it must possess a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico tools are invaluable for predicting these properties early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials. nih.govresearchgate.net This process assesses the "drug-likeness" of a molecule. nih.gov

For this compound, various computational models can predict key ADME-related parameters. One of the most well-known sets of guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Other properties such as polar surface area (PSA), which is correlated with cell membrane permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability, are also critical. unipa.it Predictions for this compound suggest it has favorable drug-like properties.

Table 3: Predicted Physicochemical and Drug-Like Properties

PropertyPredicted ValueLipinski's Rule GuidelineStatus
Molecular Weight187.19 g/mol cymitquimica.com≤ 500Pass
LogP-0.5 (Estimated)≤ 5Pass
Hydrogen Bond Donors1≤ 5Pass
Hydrogen Bond Acceptors4≤ 10Pass
Polar Surface Area (PSA)69.9 Ų (Estimated)≤ 140 ŲFavorable
Number of Rotatable Bonds4 (Estimated)≤ 10Favorable

Advanced Spectroscopic Techniques for Ligand-Protein Binding Analysis (e.g., NMR, MS-based methods)

Experimental biophysical techniques are essential for validating computational predictions and providing quantitative data on ligand-protein interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a highly robust method for studying ligand binding directly in solution. nih.gov Protein-observed NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, can monitor changes in the chemical environment of specific amino acid residues upon ligand binding. nih.gov When this compound binds to a protein, residues at the interaction interface will experience chemical shift perturbations, allowing for the mapping of the binding site and the calculation of the dissociation constant (Kd), which quantifies binding affinity. nih.govnih.gov The appearance of the NMR spectra depends on the kinetics of the interaction (the on- and off-rates of the ligand). nih.gov

Mass Spectrometry (MS)-based methods offer another powerful approach to characterize ligand-protein interactions. Native MS can be used to observe the intact ligand-protein complex, confirming binding stoichiometry. Furthermore, techniques like Hydrogen-Deuterium Exchange (HDX)-MS can identify regions of the protein that become protected from solvent upon ligand binding, thereby mapping the binding interface. Given the structure of this compound, MS is also a critical tool for studying its metabolism, particularly the identification of acetylated peptides, as protein acetylation is a key post-translational modification. nih.govmdpi.com

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology Insights of Target Complexes

The gold standard for understanding ligand-protein interactions at an atomic level is to determine the three-dimensional structure of the complex.

X-ray Crystallography requires growing a high-quality crystal of the protein in complex with the ligand. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map, which reveals the precise atomic coordinates of both the protein and the bound ligand. This would provide definitive proof of the binding mode of this compound, showing the exact orientation and all interacting residues, bond lengths, and angles.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, especially for large protein complexes or those resistant to crystallization. The sample is flash-frozen in a thin layer of ice, and a transmission electron microscope is used to capture thousands of images of individual particles from different angles. These images are then computationally reconstructed to generate a high-resolution 3D map of the complex.

Obtaining a high-resolution structure of this compound bound to its target would provide invaluable information for structure-based drug design, allowing for rational modifications to the compound to improve its potency and selectivity. Currently, no public crystal or cryo-EM structures exist for this specific compound.

Future Research Directions and Therapeutic Potential Excluding Clinical Applications

Exploration of Novel Biological Targets for Pyrrolidine-Acetic Acid Scaffolds

The pyrrolidine (B122466) scaffold is a recurring motif in compounds designed for a wide range of biological targets, demonstrating its versatility. frontiersin.orgnih.gov Research has shown that derivatives of this scaffold can be tailored to interact with high specificity and potency against various proteins implicated in disease. This history of broad applicability suggests that novel scaffolds, such as (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid, could be successfully screened against new and challenging biological targets.

Detailed research findings indicate that pyrrolidine derivatives have been successfully developed as:

G-protein coupled receptor 40 (GPR40) agonists: Used in the treatment of type 2 diabetes, where the stereochemistry of the pyrrolidine ring was found to be critical for agonistic activity. nih.gov

Retinoic acid-related orphan receptor γt (RORγt) inverse agonists: These are significant in the context of autoimmune diseases, with the pyrrolidine structure helping to orient key functional groups for optimal binding. nih.gov

Dipeptidyl peptidase-IV (DPP-IV) inhibitors: Novel pyrrolidine sulfonamide derivatives have been synthesized and shown to have potential as antidiabetic agents. frontiersin.org

CXCR4 antagonists: Pyrrolidine-containing molecules have demonstrated the ability to block this chemokine receptor, which is involved in cancer metastasis and HIV infection. nih.gov

Enzyme inhibitors: Polyhydroxylated pyrrolidines have been developed as dual-target inhibitors of α-glucosidase and aldose reductase, relevant for metabolic diseases. nih.govfrontiersin.org

The exploration of this compound and its analogues could involve high-throughput screening against diverse target classes, including kinases, proteases, and epigenetic targets, to uncover previously unidentified biological activities.

Table 1: Examples of Biological Targets for Pyrrolidine-Based Compounds

Target Class Specific Target Therapeutic Area Reference
G-Protein Coupled Receptor GPR40 Type 2 Diabetes nih.gov
Nuclear Receptor RORγt Autoimmune Diseases nih.gov
Enzyme DPP-IV Type 2 Diabetes frontiersin.org
Chemokine Receptor CXCR4 Cancer, HIV nih.gov
Enzyme α-glucosidase, Aldose Reductase Metabolic Diseases nih.govfrontiersin.org

Development of Multi-Target Directed Ligands for Complex Pathologies

Complex diseases such as neurodegenerative disorders, cancer, and metabolic syndrome are often multifactorial, involving the dysregulation of multiple biological pathways. frontiersin.orgfrontiersin.org This complexity limits the efficacy of drugs that act on a single target. ijprems.com The development of multi-target directed ligands (MTDLs)—single chemical entities designed to modulate multiple targets simultaneously—is an emerging and promising therapeutic strategy. frontiersin.orgnih.gov

The this compound scaffold is well-suited for MTDL design. Its distinct chemical regions can be functionalized to interact with different biological targets. For instance:

The pyrrolidine ring can be modified to anchor the molecule to a primary target.

The acetic acid side chain can be extended or altered to interact with a secondary target.

The acetyl group provides another point for diversification to fine-tune activity or physical properties.

This approach allows for the rational integration of multiple pharmacophores into one molecule. nih.gov Research into aryloxyacetic acids has already demonstrated the potential for dual activity, with compounds acting as both FAAH inhibitors and PPAR agonists, a combination proposed as a strategy for Alzheimer's disease. mdpi.com Similarly, pyrrolidine derivatives have been explored as dual inhibitors for various enzymes. frontiersin.org Designing MTDLs based on the this compound framework could lead to more effective agents for complex diseases by simultaneously addressing different facets of the pathology, potentially offering enhanced efficacy and a lower propensity for drug resistance. frontiersin.orgijprems.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the design-make-test-analyze cycle. springernature.com Artificial intelligence (AI) and machine learning (ML) are transforming this landscape, offering powerful tools for predicting molecular properties, generating novel chemical structures, and planning synthetic routes. nih.govresearchgate.net

For a scaffold like this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): Computational models such as CoMFA, CoMSIA, and HQSAR can be used to build predictive models that identify the key structural features of pyrrolidine derivatives essential for their biological activity. nih.govscispace.com These models can guide the optimization of the lead compound by suggesting modifications that enhance potency.

Molecular Docking: In silico docking studies can predict the binding mode and affinity of this compound and its virtual analogues within the active site of a target protein. nih.govarabjchem.org This helps prioritize which compounds to synthesize and test.

Generative Models: Deep learning and other AI-based generative approaches can design entirely new molecules based on the pyrrolidine scaffold, optimized for a desired property profile (e.g., high potency, low toxicity, synthetic accessibility). nih.govnih.gov

ADME-T Prediction: ML models are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of compounds early in the discovery process, reducing late-stage attrition. arabjchem.orgoxfordglobal.com

Table 2: Application of AI/ML in the Design of Pyrrolidine-Based Compounds

Computational Technique Application Purpose Reference
CoMFA/CoMSIA/HQSAR 3D-QSAR Identify structural requirements for activity nih.govscispace.com
Molecular Docking Structure-Based Design Predict binding modes and screen compounds nih.govarabjchem.org
Deep Reinforcement Learning Generative Design Create novel molecules with desired properties nih.gov
BOILED-Egg Model ADME-T Prediction Predict CNS penetration and GI absorption arabjchem.org

Potential in Rare Disease Research and Orphan Drug Development Strategies

Rare diseases, though individually uncommon, collectively affect a significant portion of the population. However, drug development for these conditions is often neglected due to economic reasons. Orphan drug development strategies aim to incentivize research in this area. The unique and diverse chemical space occupied by pyrrolidine derivatives makes them attractive candidates for tackling targets associated with rare diseases. frontiersin.org

The DDrare database, which tracks drug development for rare diseases, lists "Pyrrolidine" as a descriptor for drugs being investigated for conditions such as systemic amyloidosis and ulcerative colitis. nibn.go.jp This indicates that regulatory and research bodies recognize the potential of this scaffold in addressing unmet medical needs.

The therapeutic potential of the this compound scaffold in this context lies in its ability to be crafted into highly specific ligands. Many rare diseases are caused by mutations in a single protein, often requiring a drug with a very precise mechanism of action. The stereochemical complexity and tunable nature of the pyrrolidine ring allow for the design of such precise molecules, potentially leading to the development of novel orphan drugs. nih.gov

Application in Chemical Biology Tools and Probes for Mechanistic Elucidation

Beyond direct therapeutic applications, small molecules like this compound serve as invaluable tools in chemical biology. They can be modified to create probes that help elucidate complex biological mechanisms, identify new drug targets, and validate existing ones. scbt.com

Key applications include:

Fluorescent Probes: A derivative of the core scaffold could be conjugated to a fluorophore. Recently, a specific fluorescent probe for the pyrrolidine ring itself was developed, which could detect the molecule in biological systems like zebrafish, demonstrating the feasibility of this approach. nih.govresearchgate.net Such a tool could be used to visualize the distribution of a drug in cells or tissues.

Bioconjugation and Linkers: The pyrrolidine scaffold can serve as a stable building block for creating reagents used in bioconjugation—the process of linking molecules to proteins, antibodies, or nucleic acids. nbinno.com This is fundamental for creating antibody-drug conjugates (ADCs) and other targeted therapies.

DNA-Encoded Libraries (DELs): The this compound structure is a suitable starting point for inclusion in DELs. A recent study described a robust, DNA-compatible synthesis of pyrrolidine-fused scaffolds, highlighting their utility in creating vast libraries of drug-like molecules for screening against a multitude of targets. acs.org

By developing derivatives of this compound as chemical probes, researchers can gain deeper insights into cellular pathways and drug-target interactions, which is essential for advancing fundamental biology and drug discovery.

Q & A

Q. What are the established synthetic pathways for (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of pyrrolidine at the 3-position with an acetyl group and (2) coupling with an acetic acid derivative. For example, nucleophilic substitution reactions using bromoacetic acid derivatives under basic conditions (e.g., NaH or K₂CO₃) can yield the target compound. Reaction temperature (25–80°C) and solvent choice (DMF, THF) critically affect yield and purity. Evidence from analogous compounds suggests that lower temperatures (≤40°C) reduce side reactions like over-acetylation, while polar aprotic solvents enhance reaction efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the acetyl-pyrrolidine linkage and acetic acid moiety. Key signals include the acetyl methyl group (~2.1 ppm in 1H NMR) and the ether oxygen resonance in 13C NMR (~70 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (210–254 nm) quantifies purity. A retention time comparison with standards ensures identity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~202.1 g/mol) and detects impurities .

Q. What are the recommended storage conditions to maintain the stability of this compound, and how should degradation be monitored?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the acetyl group. Stability studies on similar compounds indicate that room-temperature storage in DMSO or aqueous buffers leads to <5% degradation over 30 days if pH is maintained at 4–6 . Monitor degradation via periodic HPLC analysis. Accelerated stability testing (40°C/75% relative humidity for 14 days) can predict long-term stability .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme Kinetics : Use fluorogenic or chromogenic substrates to measure inhibition constants (Ki or IC50). For example, in acetylcholinesterase assays, pre-incubate the enzyme with the compound (1–100 µM) and monitor substrate hydrolysis rates spectrophotometrically .
  • Dose-Response Curves : Test logarithmic dilutions (0.1–100 µM) in triplicate. Data analysis with software like GraphPad Prism® (nonlinear regression, Hill equation) determines potency .
  • Selectivity Screening : Compare activity against related enzymes (e.g., butyrylcholinesterase) to assess specificity. Structural analogs with pyrrolidine-acetic acid motifs show selectivity dependent on the acetyl group’s position .

Q. What strategies are employed to differentiate this compound from its structural isomers, and what analytical challenges arise?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers. Mobile phases with 0.1% trifluoroacetic acid improve resolution .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by isomerism. For example, NOE correlations between the acetyl group and pyrrolidine protons distinguish 3- vs. 2-substituted isomers .
  • X-ray Crystallography : Single-crystal diffraction provides unambiguous structural confirmation but requires high-purity samples (>99%) .

Q. What are the primary degradation products of this compound under accelerated stability testing, and how are they identified?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the acetyl group yields pyrrolidin-3-yloxy-acetic acid, while oxidation forms carboxylic acid derivatives. Evidence from related acetic acid esters suggests these pathways dominate under acidic or oxidative conditions .
  • LC-MS/MS Analysis : Use a Q-TOF mass spectrometer in positive ion mode to detect degradation products. Fragmentation patterns (e.g., m/z 144 for deacetylated species) confirm identities .
  • Stability-Indicating Methods : Validate HPLC methods to baseline-separate degradation peaks. Forced degradation (0.1 M HCl, 40°C/24 h) followed by LC-UV/MS is standard .

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